(R)-2-Propylpiperidine hydrochloride
CAS No.: 88057-03-8
Cat. No.: VC5701198
Molecular Formula: C8H18ClN
Molecular Weight: 163.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88057-03-8 |
|---|---|
| Molecular Formula | C8H18ClN |
| Molecular Weight | 163.69 |
| IUPAC Name | (2R)-2-propylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | JXBWZNQZRWZJIR-DDWIOCJRSA-N |
| SMILES | CCCC1CCCCN1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(R)-2-Propylpiperidine hydrochloride consists of a six-membered piperidine ring substituted with a propyl group at the second carbon position, with the (R)-configuration at the stereogenic center. The hydrochloride salt form enhances its stability and solubility for laboratory use. The IUPAC name is (2R)-2-propylpiperidine hydrochloride, and its SMILES notation is CCCC1CCCCN1.Cl, reflecting the quaternary ammonium structure.
Stereochemical Considerations
The (R)-enantiomer is synthesized via stereoselective methods to ensure high enantiomeric purity, a critical factor in pharmaceutical applications where chirality influences receptor binding and metabolic pathways . Chiral GC analysis of related piperidine derivatives demonstrates enantiomeric ratios exceeding 87:13 under optimized conditions .
Synthesis and Stereoselective Methodologies
Key Synthetic Routes
The synthesis of (R)-2-propylpiperidine hydrochloride involves two primary steps: (1) construction of the (R)-2-propylpiperidine backbone and (2) salt formation with hydrochloric acid.
Chiral Amine Synthesis
Stereoselective approaches include:
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Asymmetric Catalysis: Use of chiral catalysts such as bisphosphine ligands to induce enantioselectivity during hydrogenation or alkylation reactions .
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Resolution Techniques: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers.
A representative procedure from the Wiley-VCH synthesis involves resin-bound intermediates and thioacetal reagents to achieve a 29% yield of the hydrochloride salt with high stereochemical fidelity .
Salt Formation
The free base (R)-2-propylpiperidine is treated with hydrochloric acid in anhydrous conditions, yielding the crystalline hydrochloride salt. The process is monitored via IR spectroscopy, with characteristic N–H and Cl⁻ absorption bands at 2711 cm⁻¹ and 1607 cm⁻¹, respectively .
Physicochemical Properties
Experimental Data
Spectral Characterization
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NMR: ¹H NMR (CDCl₃, 400 MHz) displays signals at δ 0.79–0.94 (propyl CH₃), 1.08–2.01 (piperidine CH₂), and 3.44–3.56 (N–CH) .
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Mass Spectrometry: GC-MS shows a base peak at m/z 128.14 (M⁺ for free base) and fragment ions at m/z 69.07 (C₅H₉N⁺) .
Pharmacological Applications and Research
Structure-Activity Relationships (SAR)
The propyl side chain at C2 enhances lipophilicity, potentially improving blood-brain barrier penetration compared to shorter alkyl substituents .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods are mandatory during handling.
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First Aid: Flush eyes or skin with water for 15 minutes upon exposure.
| Parameter | Detail |
|---|---|
| Supplier | Apollo Scientific |
| Purity | ≥98% (HPLC) |
| Price (100 mg) | €162.10 |
| Storage | 2–8°C, desiccated |
Future Directions and Research Gaps
Current literature lacks in vivo pharmacokinetic and toxicity profiles for (R)-2-propylpiperidine hydrochloride. Priority areas include:
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Metabolic Stability Studies: Cytochrome P450 enzyme interactions.
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Formulation Development: Liposomal or nanoparticle delivery systems to enhance bioavailability.
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